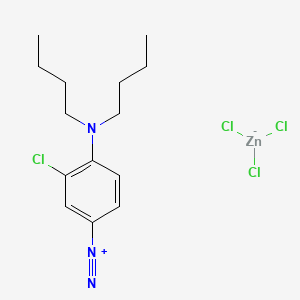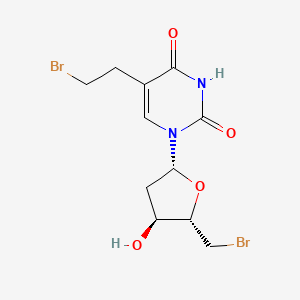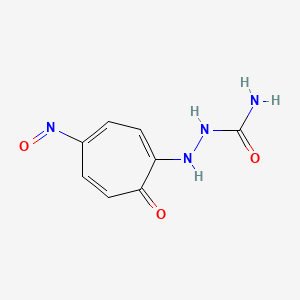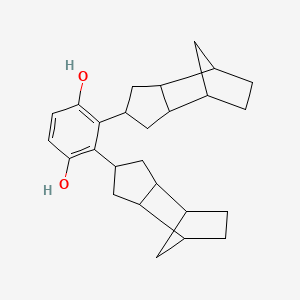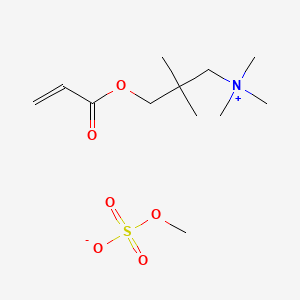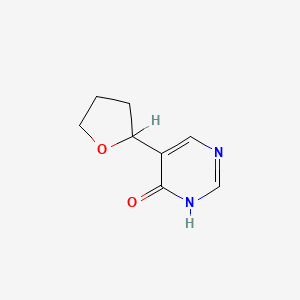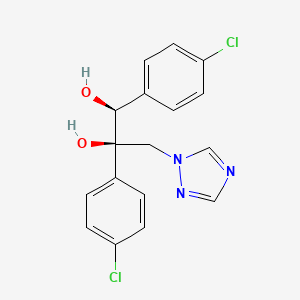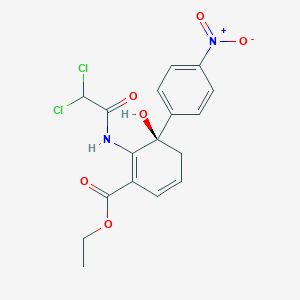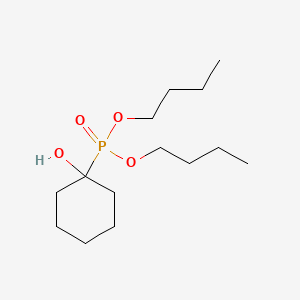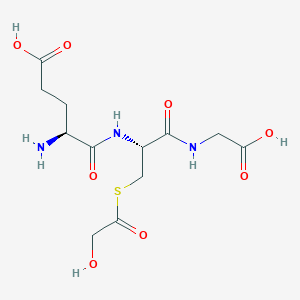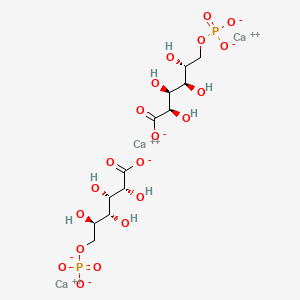
tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate is a complex organic compound that features a unique combination of calcium ions and a chiral hexanoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate typically involves the reaction of calcium salts with a chiral hexanoate precursor. The reaction conditions often require precise control of temperature, pH, and solvent to ensure the correct stereochemistry of the product. Common reagents used in the synthesis include calcium chloride and the chiral hexanoate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process often includes steps such as crystallization, filtration, and drying to obtain the pure compound. The use of advanced techniques like high-performance liquid chromatography (HPLC) can help in the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
Tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the hexanoate moiety.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The hexanoate group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the hexanoate, while reduction may produce more reduced forms. Substitution reactions can result in a variety of substituted hexanoate derivatives.
Scientific Research Applications
Tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of calcium-related disorders.
Industry: The compound is used in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate involves its interaction with specific molecular targets and pathways. The calcium ions play a crucial role in mediating the compound’s effects, while the chiral hexanoate structure interacts with various enzymes and receptors. These interactions can influence cellular processes and biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Calcium gluconate: Another calcium-containing compound used in medical and industrial applications.
Calcium phosphate: Widely used in biological and industrial contexts.
Calcium lactate: Commonly used in food and pharmaceutical industries.
Uniqueness
Tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate is unique due to its specific chiral structure and the combination of calcium ions with a phosphonatooxyhexanoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
83748-20-3 |
|---|---|
Molecular Formula |
C12H20Ca3O20P2 |
Molecular Weight |
666.5 g/mol |
IUPAC Name |
tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate |
InChI |
InChI=1S/2C6H13O10P.3Ca/c2*7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;;;/h2*2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);;;/q;;3*+2/p-6/t2*2-,3-,4+,5-;;;/m11.../s1 |
InChI Key |
NVXQYTCMBHZGFP-SYAJEJNSSA-H |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


